molecular formula C10H20O2 B14734810 2-Methyl-2-pentyl-1,3-dioxane CAS No. 5663-17-2

2-Methyl-2-pentyl-1,3-dioxane

Cat. No.: B14734810
CAS No.: 5663-17-2
M. Wt: 172.26 g/mol
InChI Key: MGRVXEDBWUQYDW-UHFFFAOYSA-N
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Description

2-Methyl-2-pentyl-1,3-dioxane: is an organic compound with the molecular formula C9H18O2 . It belongs to the class of dioxanes, which are heterocyclic acetals. This compound is characterized by a dioxane ring substituted with a methyl group and a pentyl group. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-dioxane can be synthesized through the acetalization of 2-heptanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of molecular sieves or orthoesters can enhance the removal of water and improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

2-Methyl-2-pentyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxane involves its interaction with various molecular targets. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The dioxane ring provides stability and resistance to hydrolysis, making it useful in various chemical processes .

Comparison with Similar Compounds

    1,3-Dioxane: Similar structure but lacks the methyl and pentyl substitutions.

    1,3-Dioxolane: A five-membered ring analog with similar chemical properties.

    Tetrahydrofuran: A related compound with a different ring structure but similar solvent properties.

Uniqueness: 2-Methyl-2-pentyl-1,3-dioxane is unique due to its specific substitutions, which impart distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

5663-17-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methyl-2-pentyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3

InChI Key

MGRVXEDBWUQYDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCCCO1)C

Origin of Product

United States

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